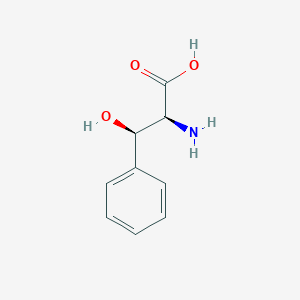

3-Phenyl-L-serine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863731, DTXSID401296197 | |

| Record name | L-threo-3-Phenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7695-56-9, 6254-48-4 | |

| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-Hydroxy-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylserine, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-threo-3-Phenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLSERINE, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VU0G1B7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enantioselective Synthesis of 3-Phenyl-L-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details various methodologies for the enantioselective synthesis of 3-Phenyl-L-serine, a valuable chiral building block in the pharmaceutical industry. The document provides a comprehensive overview of key synthetic strategies, including detailed experimental protocols and comparative quantitative data to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial chiral precursor in the synthesis of numerous pharmaceuticals, including antibiotics and anticancer agents. Its stereochemistry is critical for biological activity, making enantioselective synthesis a paramount challenge in medicinal chemistry and drug development. This guide explores several powerful techniques to achieve high enantiopurity of the desired L-enantiomer.

Key Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into three main approaches: asymmetric aminohydroxylation of cinnamates, asymmetric aldol reactions using chiral auxiliaries, and biocatalytic methods employing enzymes. Each of these strategies offers distinct advantages and is detailed below.

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into vicinal amino alcohols with high enantioselectivity. In the context of this compound synthesis, a cinnamate ester is treated with a nitrogen source in the presence of an osmium catalyst and a chiral ligand.

Experimental Protocol:

A detailed experimental protocol for the Sharpless Asymmetric Aminohydroxylation of ethyl cinnamate is as follows:

-

Preparation of the Catalyst: To a stirred solution of K₂OsO₂(OH)₄ (0.02 mmol) and the chiral ligand (DHQ)₂PHAL (0.025 mmol) in tert-butanol (5 mL) at room temperature is added a solution of the nitrogen source, such as N-bromoacetamide (2.0 mmol), in water (5 mL).

-

Reaction: The reaction mixture is cooled to 0 °C, and ethyl cinnamate (1.0 mmol) is added. The reaction is stirred at 0 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched with sodium sulfite. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-protected this compound derivative.

Quantitative Data:

| Catalyst System | Substrate | Yield (%) | ee (%) | dr (syn:anti) |

| K₂OsO₂(OH)₄ / (DHQ)₂PHAL | Ethyl Cinnamate | 85 | 98 | >95:5 |

Asymmetric Aldol Reaction with Chiral Auxiliaries

The Evans aldol reaction is a well-established method for the diastereoselective synthesis of β-hydroxy carbonyl compounds. By employing a chiral oxazolidinone auxiliary attached to a glycine enolate equivalent, one can achieve a highly stereocontrolled aldol addition to benzaldehyde, leading to the desired this compound precursor.

Experimental Protocol:

A representative experimental protocol for the Evans aldol reaction is as follows:

-

Formation of the N-acyl Oxazolidinone: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with bromoacetyl bromide to form the corresponding N-bromoacetyl oxazolidinone. This is then converted to the corresponding glycine equivalent.

-

Enolate Formation: To a solution of the N-glycinyl oxazolidinone (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C is added di-n-butylboryl triflate (1.1 mmol) followed by triethylamine (1.2 mmol). The mixture is stirred for 30 minutes to form the boron enolate.

-

Aldol Reaction: Benzaldehyde (1.2 mmol) is added to the enolate solution at -78 °C. The reaction is stirred for 2 hours at -78 °C and then warmed to 0 °C over 1 hour.

-

Workup and Auxiliary Removal: The reaction is quenched with a phosphate buffer and the product is extracted. The chiral auxiliary is subsequently cleaved by treatment with lithium hydroperoxide or another suitable method to yield the this compound derivative.

Quantitative Data:

| Chiral Auxiliary | Electrophile | Yield (%) | dr (syn:anti) | | :--- | :--- | :--- | | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | 90 | >98:2 |

Logical Workflow for Evans Aldol Reaction

Caption: Workflow for the Evans Asymmetric Aldol Reaction.

Biocatalytic Synthesis

Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of chiral compounds. Enzymes such as L-threonine aldolases can catalyze the direct condensation of glycine and benzaldehyde to produce this compound with high stereoselectivity.

Experimental Protocol using Immobilized L-threonine Aldolase:

-

Enzyme Immobilization: L-threonine aldolase from Thermotoga maritima is immobilized on a solid support such as Eupergit.

-

Packed-Bed Reactor Setup: The immobilized enzyme is packed into a column to create a packed-bed microreactor.

-

Reaction: A solution of benzaldehyde (50 mM) and glycine (500 mM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0) containing pyridoxal-5'-phosphate (PLP) as a cofactor is continuously passed through the reactor at a controlled flow rate and temperature (e.g., 70 °C).

-

Product Collection and Analysis: The effluent from the reactor is collected, and the product formation is monitored by HPLC. The product is then isolated and purified.

Quantitative Data:

| Enzyme | Method | Yield (%) | de (%) | ee (%) |

| L-threonine aldolase (T. maritima) | Flow Synthesis | up to 40 | 20 | >99 |

Reaction Pathway for Biocatalytic Synthesis

Caption: Biocatalytic synthesis of this compound.

A two-enzyme cascade system comprising an ω-transaminase (ω-TA) and an L-threonine aldolase (L-ThA) has also been reported for the synthesis of 3-Phenylserine from benzylamine.[1] In this system, the ω-TA converts benzylamine to benzaldehyde, which is then used by the L-ThA for the aldol reaction with glycine.[1] This cascade can achieve a conversion of nearly 95% of benzylamine, yielding over 54% of 3-Phenylserine.[1]

Conclusion

The enantioselective synthesis of this compound can be achieved through various powerful synthetic methodologies. The choice of method will depend on factors such as the desired scale of synthesis, the availability of starting materials and catalysts, and the required level of stereochemical purity. The Sharpless asymmetric aminohydroxylation offers a direct route from cinnamates with excellent enantioselectivity. The Evans aldol reaction provides high diastereoselectivity and is well-suited for complex molecule synthesis. Biocatalytic methods, particularly the use of L-threonine aldolases, represent a green and efficient approach, especially for larger-scale production. This guide provides the foundational knowledge for researchers to explore and optimize these methods for the successful synthesis of this important chiral building block.

References

3-Phenyl-L-serine: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

3-Phenyl-L-serine, a non-proteinogenic amino acid, has emerged as a pivotal chiral building block in asymmetric synthesis. Its inherent stereochemistry and functionalities—a carboxylic acid, an amine, a hydroxyl group, and a phenyl ring—provide a versatile scaffold for the synthesis of a wide array of complex and biologically active molecules. This technical guide delves into the core properties, synthesis, and key applications of this compound, offering a comprehensive resource for professionals in organic synthesis and drug development. The document outlines its physical and chemical characteristics, details experimental protocols for its synthesis and derivatization, and highlights its utility in the construction of valuable chiral molecules, including pharmaceutical intermediates.

Introduction

Chiral molecules are of paramount importance in the pharmaceutical and fine chemical industries, as the stereochemistry of a molecule often dictates its biological activity. This compound, with its two stereocenters, offers a readily available and cost-effective starting material for the enantioselective synthesis of more complex structures. Its applications range from peptide synthesis to its role as a precursor for chiral amines, alcohols, and heterocyclic compounds.[1] This guide aims to provide a detailed overview of the synthetic utility of this compound, supported by quantitative data, experimental procedures, and visual representations of key synthetic pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a chiral building block is crucial for its effective application in synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [3] |

| Melting Point | 178-181 °C | [3] |

| Appearance | White to off-white solid | [3] |

| Optical Rotation [α]D20 | +14.4° to +16.0° (c=10, 2 N HCl) | [4] |

| Solubility | Sparingly soluble in water and methanol; slightly soluble in acetonitrile. Insoluble in nonpolar organic solvents like benzene and ether.[5][6][7][8] | [5][6][7][8] |

Synthesis of this compound

The efficient and stereoselective synthesis of this compound is critical for its use as a chiral building block. Both enzymatic and chemical methods have been developed for its preparation.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly stereoselective route to this compound. Threonine aldolases are commonly employed to catalyze the aldol condensation of glycine and benzaldehyde.[9][10][11][12][13]

Experimental Protocol: Enzymatic Synthesis of this compound

Materials:

-

Glycine

-

Benzaldehyde

-

L-allo-threonine aldolase from Thermotoga maritima

-

Pyridoxal 5'-phosphate (PLP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (50 mM, pH 8.0)

-

Trichloroacetic acid solution (30%)

-

Ethyl acetate

-

1,3-Dimethoxybenzene (internal standard)

Procedure:

-

In a 20 mL test tube, combine 750 mg of glycine (1 M), 106 mg of benzaldehyde (0.1 M), 100 μL of a 5 mM PLP solution, and 2 mL of DMSO.

-

Add 7 mL of a 50 mM phosphate buffer solution (pH 8.0) to the mixture.

-

Initiate the reaction by adding 0.9 mL (2.7 mg) of L-allo-threonine aldolase solution (activity = 0.407 U/mL).

-

Incubate the reaction mixture at 70 °C with stirring.

-

Monitor the reaction progress by taking 1 mL samples at various time points (e.g., 20, 40, and 60 minutes).

-

Quench the reaction in the collected samples by adding a 30% trichloroacetic acid solution.

-

Extract each quenched sample with 2 mL of an internal standard solution (1,3-dimethoxybenzene in ethyl acetate).

-

Analyze the aqueous phase by HPLC to determine the enantiomeric excess (ee) and diastereomeric excess (de) of the this compound product.

-

Analyze the organic layer by gas chromatography to determine the conversion of benzaldehyde, which reflects the yield of phenylserine.[14]

Expected Results:

Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of valuable chiral molecules.

Synthesis of Chiral β-Amino Alcohols

The reduction of the carboxylic acid functionality of this compound provides access to chiral β-amino alcohols, which are important intermediates in the synthesis of pharmaceuticals and chiral ligands.

Experimental Protocol: Synthesis of (2S,3R)-2-amino-3-phenyl-1-propanol

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous acid (e.g., 1 M HCl)

-

Aqueous base (e.g., 1 M NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the reducing agent (e.g., BH₃·THF or a suspension of LiAlH₄) in anhydrous THF to the stirred solution of this compound.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (monitor by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by aqueous acid.

-

Make the solution basic by the addition of an aqueous base.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure (2S,3R)-2-amino-3-phenyl-1-propanol.

Synthesis of Chiral Oxazolidinones

Chiral oxazolidinones are valuable chiral auxiliaries and are present in several pharmaceuticals. This compound can be converted to chiral oxazolidinones through cyclization reactions.

Experimental Protocol: Synthesis of (4S,5R)-4-(hydroxymethyl)-5-phenyl-1,3-oxazolidin-2-one

Materials:

-

(2S,3R)-2-amino-3-phenyl-1-propanol (synthesized as per the protocol in 4.1)

-

Phosgene, triphosgene, or 1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

-

Aqueous workup solutions

-

Silica gel for chromatography

Procedure:

-

Dissolve (2S,3R)-2-amino-3-phenyl-1-propanol in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a base (e.g., triethylamine) to the solution.

-

Slowly add the carbonylating agent (e.g., a solution of triphosgene in the same solvent or solid CDI) to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure oxazolidinone.

Precursor to the Paclitaxel Side Chain

One of the most significant applications of this compound derivatives is in the semi-synthesis of the anti-cancer drug Paclitaxel (Taxol®). The C-13 side chain, N-benzoyl-3-phenylisoserine, is crucial for its biological activity and can be synthesized from this compound.

Spectroscopic Data

The following table summarizes typical spectroscopic data for this compound.

| Technique | Data | Reference |

| ¹H NMR | Spectra available in public databases. | [15][16][17] |

| ¹³C NMR | Spectra available in public databases. | [15][18][19] |

| IR Spectroscopy | Characteristic peaks for O-H, N-H, C=O, and aromatic C-H stretches. | [20] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns are observable. | [1][15][21][22] |

Conclusion

This compound is a highly valuable and versatile chiral building block in organic synthesis. Its ready availability, inherent chirality, and multiple functional groups make it an ideal starting material for the enantioselective synthesis of a diverse range of complex molecules, including important pharmaceutical intermediates like the side chain of Paclitaxel.[17] The synthetic methodologies detailed in this guide, including both enzymatic and chemical transformations, provide a robust toolkit for researchers and drug development professionals. The continued exploration of new reactions and applications of this compound is expected to lead to further advancements in the efficient construction of chiral molecules.

References

- 1. China this compound丨CAS 6254-48-4 Manufacturers Suppliers Factory - Wholesale Service [leapchem.com]

- 2. This compound | 6254-48-4 [chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. L-Serine, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. Comprehensive screening strategy coupled with structure-guided engineering of l-threonine aldolase from Pseudomonas putida for enhanced catalytic efficiency towards l-threo-4-methylsulfonylphenylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. DL-Phenylserine | C9H11NO3 | CID 94134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. bmse000867 L-Serine at BMRB [bmrb.io]

- 17. hmdb.ca [hmdb.ca]

- 18. NP-MRD: Showing NP-Card for L-Serine (NP0001084) [np-mrd.org]

- 19. rsc.org [rsc.org]

- 20. Frontiers | A galactoarabinan-containing glycoprotein isolated from the fruits of Lycium barbarum reverses the tumor-associated macrophage phenotype [frontiersin.org]

- 21. L-Serine, 3TBDMS derivative [webbook.nist.gov]

- 22. osti.gov [osti.gov]

The Biological Frontier of 3-Phenyl-L-serine and its Analogs: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – [Date] – In the intricate landscape of medicinal chemistry, the non-proteinogenic amino acid 3-Phenyl-L-serine and its derivatives are emerging as a compelling scaffold for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the biological activities of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate their potential in antimicrobial and anticancer applications. Through a meticulous compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes, this document aims to accelerate research and innovation in this promising field.

Introduction: The Therapeutic Potential of a Unique Amino Acid Scaffold

This compound, a β-phenyl substituted analog of the natural amino acid L-serine, presents a unique stereochemical and structural framework that has garnered significant interest in the scientific community.[1][2] Its derivatives have demonstrated a breadth of biological activities, positioning them as valuable lead compounds in the quest for new drugs to combat infectious diseases and cancer. This guide synthesizes the current understanding of their biological prowess, focusing on antimicrobial and antitumor properties, and delves into the experimental methodologies crucial for their evaluation.

Antimicrobial Activity of this compound Analogs

The search for novel antimicrobial agents is a global health priority. Derivatives of β-phenylserine have shown promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available data for a series of synthesized derivatives.

| Compound ID | Structure/Substituent | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| PS-1 | N-phenyl-N-thiocarbamoyl-β-alanine derivative with furan substituent | Staphylococcus aureus | 250 | 500 | [2] |

| PS-2 | N-phenyl-N-thiocarbamoyl-β-alanine derivative with bromothiophene substituent | Staphylococcus aureus | 250 | 500 | [2] |

| PS-3 | Thiazole derivative with a phenyl substituent at the 4-position | Bacillus cereus | 500 | >500 | [2] |

| PS-4 | Thiazole derivative containing a naphthoquinone ring | Staphylococcus aureus | 125 | 250 | [2] |

| PS-4 | Thiazole derivative containing a naphthoquinone ring | Bacillus cereus | 125 | 250 | [2] |

Note: The data indicates that modifications, such as the introduction of furan, bromothiophene, and naphthoquinone moieties, can significantly influence the antimicrobial potency of the parent structure. Notably, aromatic substituents with groups like NO₂, F, and Cl did not show an inhibitory effect in one study.[2]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The following protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (this compound analogs)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

Procedure:

-

Preparation of Inoculum: A pure culture of the test bacteria is grown overnight on an appropriate agar medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are then prepared in the broth medium directly in the 96-well plates.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antitumor Activity of this compound Analogs

The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Derivatives of β-phenylalanine have emerged as a promising class of compounds with potential antitumor activity.[3]

Quantitative Anticancer Data

The in vitro anticancer activity of this compound analogs is commonly assessed by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes the IC₅₀ values for a series of phenylurea derivatives, which share structural similarities with potential this compound analogs.

| Compound ID | N'-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| PU-1 | Bromoacetyl | CEM (leukemia) | 0.38 | [4] |

| PU-1 | Bromoacetyl | Daudi (lymphoma) | 1.05 | [4] |

| PU-1 | Bromoacetyl | MCF-7 (breast cancer) | 2.11 | [4] |

| PU-1 | Bromoacetyl | Bel-7402 (hepatoma) | 1.58 | [4] |

| PU-1 | Bromoacetyl | DU-145 (prostate cancer) | 4.07 | [4] |

| PU-1 | Bromoacetyl | DND-1A (melanoma) | 3.24 | [4] |

| PU-1 | Bromoacetyl | LOVO (colon cancer) | 1.29 | [4] |

| PU-1 | Bromoacetyl | MIA Paca (pancreatic cancer) | 2.36 | [4] |

Note: Structure-activity relationship (SAR) analysis of these phenylurea derivatives revealed that the nature of the haloacylamino chain and the N'-substituent significantly influences their anticancer potency.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound analogs)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: A potential apoptosis induction pathway by this compound analogs.

Conclusion and Future Directions

This compound and its analogs represent a fertile ground for the discovery of new antimicrobial and anticancer agents. The available data, though still in its early stages, highlights the significant potential of this chemical scaffold. Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate the promise of this compound analogs into tangible therapeutic solutions.

References

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Phenyl-L-serine as a precursor for pharmaceutical intermediates

An In-depth Technical Guide to 3-Phenyl-L-serine as a Precursor for Pharmaceutical Intermediates

Executive Summary

This compound, a non-proteinogenic amino acid, is a pivotal chiral building block in the pharmaceutical industry. Its defined stereochemistry, featuring two chiral centers, makes it an invaluable precursor for the asymmetric synthesis of complex, biologically active molecules. This guide provides a detailed overview of the synthesis of this compound and its application in the production of key pharmaceutical intermediates, with a focus on the side chain of the anticancer agent Paclitaxel (Taxol®) and the core of the immunomodulator Bestatin. This document is intended for researchers, chemists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and workflow visualizations to facilitate research and process optimization.

Synthesis of this compound

The efficient and stereoselective synthesis of this compound is critical for its utility. Biocatalytic methods, particularly enzymatic aldol reactions, are preferred for their high stereoselectivity under mild conditions.

Enzymatic Aldol Condensation

L-threonine aldolases (L-TAs) and specific Phenylserine Aldolases (PSAs) are effectively employed to catalyze the condensation of glycine and benzaldehyde to form this compound.[1][2] These enzymes, often dependent on a pyridoxal 5'-phosphate (PLP) cofactor, exhibit high stereocontrol, yielding the desired L-threo diastereomer.[1][2]

Quantitative Data for Enzymatic Synthesis

The efficiency of enzymatic synthesis is influenced by factors such as enzyme source, substrate concentration, pH, and temperature.

| Enzyme Source | Substrates | Key Conditions | Yield (%) | Reference |

| Pseudomonas putida PSA | Glycine, Benzaldehyde | pH 7.5, Glycine:Benzaldehyde (10:1) | - | [2] |

| L-Threonine Aldolase (L-TA) | Glycine, Benzaldehyde | pH 8.0, 298 K, 48 h | >54% (conversion) | [1] |

| Immobilized TA (Flow) | Glycine, Benzaldehyde | 70 °C, Phosphate Buffer | ~40% (equilibrium) | [3] |

| P. taiwanensis SHMT | Glycine, Benzaldehyde | 80 °C, pH 7.5, 5 min | - | [4] |

Table 1: Summary of quantitative data for the enzymatic synthesis of this compound.

Experimental Protocol: Batch Synthesis using Free L-Threonine Aldolase

This protocol is adapted from methodologies described for aldolase-catalyzed reactions.[3]

-

Reaction Setup: In a temperature-controlled vessel, prepare a 50 mM phosphate buffer solution (pH 7.5-8.0).

-

Substrate Addition: Dissolve glycine to a final concentration of 1 M and benzaldehyde to a final concentration of 0.1 M. Add dimethyl sulfoxide (DMSO) to 20% (v/v) to aid benzaldehyde solubility.

-

Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 0.5 mM.

-

Enzyme Addition: Initiate the reaction by adding a solution of L-Threonine Aldolase (e.g., 0.15 U/mg) to the mixture.

-

Incubation: Stir the mixture at 30-37 °C for 24-48 hours. Monitor the reaction progress using HPLC.

-

Workup and Purification: Terminate the reaction by adding trichloroacetic acid. Extract the product and purify using column chromatography to isolate this compound.

Application in Pharmaceutical Intermediate Synthesis

This compound is a cornerstone for synthesizing complex chiral intermediates for high-value pharmaceuticals.

Intermediate for Paclitaxel (Taxol®)

The semi-synthesis of the anticancer drug Paclitaxel relies on coupling the C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, to the complex diterpenoid core, baccatin III.[5][6] This crucial side chain is synthesized enantioselectively from this compound.

Quantitative Data for Paclitaxel Side Chain Synthesis

The synthesis involves multiple protection and activation steps, with yields varying at each stage.

| Step | Reaction | Reagents | Yield (%) | Reference |

| 1 | Oxazoline Formation | N/A (starting from epoxide) | - | [7] |

| 2 | Hydrolysis to Ester | 1N HCl, Methanol | 80% | [7] |

| 3 | Saponification | Sodium Carbonate, aq. Methanol | - | [7] |

| 4 | Esterification | Diazomethane | - | [7] |

Table 2: Summary of yields for key steps in the synthesis of the Paclitaxel side chain methyl ester.

Experimental Protocol: Synthesis of (2R,3S)-N-Benzoyl-3-phenylisoserine Methyl Ester

This protocol describes the hydrolysis of a protected oxazoline precursor, which can be derived from this compound. The protocol is based on a described chemical synthesis.[7]

-

Starting Material: (4S,5R)-4-methoxycarbonyl-5-phenyl-2-phenyl-2-oxazoline (a derivative accessible from this compound).

-

Hydrolysis: Dissolve the oxazoline precursor (e.g., 22 mmol) in methanol (65 mL).

-

Acidification: Add 1N Hydrochloric Acid (22 mL) to the solution.

-

Reflux: Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC.

-

Extraction: After cooling, concentrate the solution and partition it with methylene chloride and water.

-

Purification: Dry the organic layer, evaporate the solvent, and recrystallize the crude product from a methylene chloride-methanol mixture to yield pure (2R,3S)-(-)-N-Benzoyl-3-phenylisoserine methyl ester.

Intermediate for Bestatin

Bestatin, an inhibitor of aminopeptidase B, is a dipeptide whose structure is N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine.[8][9] The key (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) moiety is derived from 3-phenylserine or a related precursor.[10]

Quantitative Data for Bestatin Synthesis

Various synthetic routes have been developed, with overall yields depending on the starting materials and complexity.

| Starting Material | Key Intermediate/Product | Overall Yield (%) | Reference |

| N-acetyl-alpha-aminoacetophenone | Bestatin | 10.5% | [8][9] |

| N-benzoyl-alpha-aminoacetophenone | Bestatin | 7.8% | [8][9] |

| L-phenylalanine | (2S,3S)-AHPA | - | [11] |

| Boc-protected amino acid | Bestatin P1 derivatives | 60-70% (from resin) | [12] |

Table 3: Summary of overall yields for Bestatin synthesis via different routes.

Experimental Protocol: N-Boc Protection of an Amino Acid

Protecting the amine group is a common first step in many synthetic routes. This general protocol for N-Boc protection is adapted from standard procedures for amino acids like L-serine and L-phenylalanine.[13][14]

-

Dissolution: Dissolve this compound (1 mol) in a mixture of 1,4-dioxane and 1N sodium hydroxide solution.

-

Cooling: Cool the solution in an ice-water bath with vigorous stirring.

-

Reagent Addition: Add Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 mol) dropwise to the cold solution while maintaining the pH between 9 and 10 by adding 1N NaOH as needed.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Concentrate the reaction mixture to remove the dioxane. Wash the remaining aqueous solution with an organic solvent like pentane or ethyl acetate to remove impurities.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2–3 with a cold solution of potassium bisulfate. Extract the product, N-Boc-3-phenyl-L-serine, with ethyl acetate (3x volumes).

-

Isolation: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Conclusion

This compound stands out as a versatile and indispensable chiral precursor in the pharmaceutical industry. Its strategic importance is demonstrated in the synthesis of high-profile drugs such as Paclitaxel and Bestatin. The continued development of efficient, stereoselective synthetic routes, particularly through biocatalysis, will further enhance its accessibility and application. The protocols, data, and workflows presented in this guide offer a technical foundation for scientists and researchers to leverage the unique chemical properties of this compound in the discovery and development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]

- 4. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 7. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]

- 8. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A FACILE SYNTHESIS OF BESTATIN [jstage.jst.go.jp]

- 10. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Conformational Analysis of Peptides Containing 3-Phenyl-L-serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the conformational analysis of peptides incorporating the non-proteinogenic amino acid, 3-Phenyl-L-serine. Given the unique structural constraints imposed by the β-phenyl substitution on the serine backbone, understanding the conformational landscape of these peptides is crucial for rational drug design and the development of novel therapeutics. This document outlines the key experimental and computational techniques, provides detailed protocols, and presents data in a structured format to facilitate comparison and analysis.

Introduction to Conformational Analysis of this compound Peptides

The incorporation of this compound into a peptide sequence introduces a significant steric and electronic perturbation compared to its proteinogenic counterpart, L-serine, or even L-phenylalanine. The phenyl group at the β-carbon restricts the rotation around the Cα-Cβ bond (χ1 torsion angle) and influences the backbone dihedral angles (φ and ψ), thereby predisposing the peptide to adopt specific secondary structures. This conformational restriction can be exploited in drug design to create peptides with enhanced stability, receptor affinity, and biological activity.

Conformational analysis of these modified peptides involves a multi-pronged approach, combining spectroscopic techniques, which provide an average picture of the solution-state conformation, with solid-state analysis and computational modeling, which offer detailed atomic-level insights.

Experimental Methodologies

A thorough conformational analysis relies on the integration of data from various experimental techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[1] By analyzing various NMR parameters, it is possible to deduce dihedral angle restraints, identify hydrogen bonds, and determine the overall fold of the peptide.

This protocol outlines the general steps for acquiring and analyzing 2D NMR data for a hypothetical dipeptide, Ac-Gly-(β-Ph)Ser-NH2.

1. Sample Preparation:

-

Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or D2O). For observation of amide protons, a solvent mixture like 90% H2O/10% D2O is often used.[2]

-

The peptide concentration should ideally be greater than 0.5 mM.[2]

-

Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.

-

Adjust the pH of the sample to the desired value (typically between 4 and 6 to minimize amide proton exchange).

2. NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a spin system of an amino acid residue. A mixing time of 60-80 ms is typically used.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the tertiary structure. Mixing times in the range of 100-300 ms are common.

-

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹³C, ¹⁵N), this experiment correlates protons with their directly attached heteroatoms.

3. Data Processing and Analysis:

-

Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

-

Resonance Assignment: Use the TOCSY and COSY spectra to assign the proton resonances to specific amino acid residues.

-

NOE Assignment and Distance Restraints: Identify cross-peaks in the NOESY spectrum and convert their intensities into upper distance limits.

-

Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum. Use the Karplus equation to relate these coupling constants to the φ dihedral angle.[3][4]

-

Structure Calculation: Use the derived distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers consistent with the NMR data.

Diagram: Experimental Workflow for NMR Conformational Analysis

Caption: Workflow for determining peptide conformation using NMR spectroscopy.

Table 1: Hypothetical ¹H NMR Data for Ac-Gly-(β-Ph)Ser-NH2 in DMSO-d6

| Proton | Chemical Shift (ppm) | Multiplicity | ³J Coupling Constant (Hz) |

| Gly | |||

| NH | 8.25 | t | 5.8 |

| α-CH2 | 3.70 | d | 5.8 |

| (β-Ph)Ser | |||

| NH | 8.50 | d | 8.2 |

| α-CH | 4.50 | m | - |

| β-CH | 4.90 | d | 4.5 |

| Phenyl | 7.20-7.40 | m | - |

| Ac | |||

| CH3 | 1.90 | s | - |

| NH2 | |||

| NHa | 7.60 | s (br) | - |

| NHb | 7.10 | s (br) | - |

Note: This is example data and may not represent actual experimental values.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[5][6] The far-UV CD spectrum (190-250 nm) is dominated by the absorption of the peptide backbone and provides characteristic signatures for α-helices, β-sheets, turns, and random coil structures. The presence of the phenyl group in this compound will also contribute to the CD spectrum in the near-UV region (250-320 nm).[7]

1. Sample Preparation:

-

Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer itself should not have significant absorbance in the far-UV region.

-

The peptide concentration for far-UV CD is typically in the range of 0.1 mg/mL.[6]

-

Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements to minimize solvent absorbance.[6]

2. Data Acquisition:

-

Record the CD spectrum at a controlled temperature (e.g., 25 °C).

-

Scan the wavelength range from 260 nm down to 190 nm.

-

Set the scanning speed, bandwidth, and response time to obtain a good signal-to-noise ratio. Multiple scans are typically averaged.

-

Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

3. Data Analysis:

-

Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where:

-

mdeg is the observed ellipticity in millidegrees

-

MRW is the mean residue weight (molecular weight / number of residues)

-

l is the path length in cm

-

c is the concentration in g/L

-

-

Deconvolute the resulting spectrum using algorithms such as CONTINLL, SELCON3, or K2D2 to estimate the percentage of different secondary structure elements.[8]

Diagram: Logic for CD Spectral Deconvolution

Caption: Process of analyzing a CD spectrum to estimate secondary structure.

Table 2: Representative Far-UV CD Maxima for Secondary Structures

| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~215 |

| β-Turn | Varies, often a weak negative band ~225 and a strong positive band ~205 | |

| Random Coil | ~212 | ~198 |

X-ray Crystallography

X-ray crystallography provides an atomic-resolution structure of a peptide in the solid state. While obtaining suitable crystals of small, flexible peptides can be challenging, a crystal structure offers invaluable, unambiguous data on bond lengths, bond angles, and torsion angles. This information can be used to validate and refine models generated from solution-state data and computational methods.

1. Peptide Synthesis and Purification:

-

Synthesize the peptide using solid-phase or solution-phase methods.

-

Purify the peptide to >95% purity by HPLC.

-

Confirm the identity of the peptide by mass spectrometry.

2. Crystallization Screening:

-

Use a variety of crystallization screening kits and methods (e.g., hanging drop, sitting drop vapor diffusion).

-

Screen a wide range of conditions, including different precipitants (e.g., PEG, salts), buffers (pH), and additives.

-

Incubate the crystallization trials at different temperatures.

3. X-ray Diffraction Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a synchrotron or in-house X-ray source.

4. Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or molecular replacement.

-

Build an initial model of the peptide into the electron density map.

-

Refine the model against the diffraction data to obtain the final structure.

Computational Modeling

Computational methods are indispensable for exploring the conformational landscape of peptides and for interpreting experimental data.

Molecular Mechanics and Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the peptide's conformational flexibility in a simulated environment (e.g., in water).

Protocol: MD Simulation of a this compound Peptide

-

Build the initial peptide structure: Use a peptide building tool (e.g., in Maestro, PyMOL) to generate a starting conformation (e.g., an extended or helical structure).

-

Choose a force field: Select a suitable force field for peptides (e.g., AMBER, CHARMM, OPLS).

-

Solvate the peptide: Place the peptide in a box of explicit solvent (e.g., TIP3P water).

-

Add counter-ions: Neutralize the system by adding counter-ions if the peptide is charged.

-

Energy minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

-

Production run: Run the simulation for a sufficient length of time (e.g., 100s of nanoseconds) to sample the conformational space.

-

Analysis: Analyze the trajectory to identify stable conformations, calculate dihedral angle distributions (Ramachandran plots), and identify persistent hydrogen bonds.

Diagram: Computational Modeling Workflow

Caption: Workflow for computational conformational analysis using MD simulations.

Table 3: Predicted Dihedral Angles for a Low-Energy Conformer of a (β-Ph)Ser-containing Dipeptide

| Residue | φ (°) | ψ (°) | χ1 (°) |

| Gly | -150 | 150 | N/A |

| (β-Ph)Ser | -80 | 100 | 60 |

Note: This is hypothetical data from a computational model.

Data Integration and Interpretation

The strength of a conformational analysis lies in the integration of data from multiple techniques. For instance, the solution-state ensemble from NMR can be compared with the solid-state structure from X-ray crystallography and the dynamic conformations from MD simulations. Discrepancies between these methods can provide insights into the peptide's flexibility and the influence of its environment on its structure.

Conclusion

The conformational analysis of peptides containing this compound requires a synergistic approach combining high-resolution spectroscopic techniques and robust computational modeling. The steric bulk of the β-phenyl group is expected to significantly constrain the available conformational space, leading to more defined secondary structures compared to peptides with proteinogenic residues. A thorough understanding of these conformational preferences is paramount for the design of peptidomimetics with improved pharmacological properties. The detailed protocols and structured data presentation in this guide provide a framework for researchers to conduct and interpret their own conformational studies on this important class of modified peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Conformational studies on potential β-turn-forming model peptides | Semantic Scholar [semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. youtube.com [youtube.com]

A Technical Guide to the Role of 3-Phenyl-L-serine in Structure-Activity Relationship (SAR) Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Phenyl-L-serine is a non-proteinogenic amino acid that serves as a valuable and versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its rigid backbone, defined stereochemistry, and multiple points for chemical modification make it an ideal starting point for exploring structure-activity relationships (SAR). The presence of a phenyl ring, a β-hydroxyl group, and the classic amino acid termini allows for systematic structural alterations to optimize potency, selectivity, and pharmacokinetic properties. This technical guide details the strategic value of the this compound core, outlines typical experimental workflows, and provides detailed protocols for the synthesis and evaluation of its analogs. Through illustrative case studies on related scaffolds, this document demonstrates how SAR principles are applied to develop potent and selective enzyme inhibitors.

The Strategic Value of this compound in SAR

This compound is a compelling chiral building block for drug discovery due to a confluence of advantageous structural features.[1] Its utility in SAR studies stems from its identity as a constrained analog of phenylalanine, containing an additional β-hydroxyl group that can engage in critical hydrogen bonding interactions within a biological target's binding site.

The core advantages can be summarized as follows:

-

Chirality: The inherent L-configuration at the α-carbon and the additional stereocenter at the β-carbon provide a fixed three-dimensional orientation. This stereochemical purity is crucial for designing molecules with specific and high-affinity interactions with biological targets.[1]

-

Functional Diversity: The structure presents three primary points for modification: the phenyl ring, the amino terminus, and the carboxyl terminus. The phenyl group, in particular, offers a large surface for derivatization, allowing chemists to probe hydrophobic pockets, introduce electronic effects (electron-donating or -withdrawing groups), and modulate the molecule's overall physicochemical properties.[1]

-

Biological Relevance: As an analog of natural amino acids, it can be readily incorporated into peptides to study structure-activity relationships or serve as a starting point for designing peptidomimetics and small molecule inhibitors that target enzymes like proteases, aldolases, or kinases.[1]

Core Scaffold Analysis and Modification Strategy

The power of the this compound scaffold lies in its potential for systematic modification. A typical SAR campaign involves creating a library of analogs where specific parts of the molecule are altered to probe their effect on biological activity.

Caption: Core structure of this compound with key points for chemical modification in an SAR study.

The Iterative SAR Workflow

A successful SAR study follows a cyclical and iterative process. The knowledge gained from one round of testing directly informs the design of the next generation of compounds, progressively leading to a molecule with the desired biological profile.

Caption: A typical iterative workflow for a structure-activity relationship (SAR) study.

Case Study: SAR of Serine Protease Inhibitors

Principle: Serine proteases have well-defined pockets (S1, S2, etc.) that accommodate the side chains of their peptide substrates. Inhibitor design often involves placing specific chemical groups into these pockets to maximize binding affinity. By systematically substituting amino acids in a peptide scaffold, researchers can map these interactions and optimize inhibitor potency (measured by the inhibition constant, Ki).

Example Data: A study focused on converting a murine urokinase-type plasminogen activator (muPA) inhibitor into a potent plasma kallikrein (PK) inhibitor provides an excellent example.[2] By modifying residues, particularly at positions predicted to interact with the enzyme's surface, the researchers dramatically shifted the inhibitor's selectivity profile.

| Compound ID | Sequence | hPK Ki (µM) | muPA Ki (µM) | Selectivity (muPA/hPK) |

| Parent | CPA YS RYLDC | >1000 | 0.55 | <0.0005 |

| Peptide 8 | CPG YK RYLDC | 0.014 | >1000 | >71,400 |

| Peptide 9 | CPG YK RYLDC | 0.013 | >1000 | >76,900 |

| Peptide 10 | CPG YK RYLDC | 0.011 | >1000 | >90,900 |

| Data adapted from a study on re-engineering a peptide scaffold.[2] The bolded residues indicate points of mutation from the parent sequence. Peptides 8, 9, and 10 have identical core sequences but differ in their cyclization chemistry, leading to subtle activity changes. |

SAR Interpretation:

-

P3 Position: Changing Alanine (A) to Glycine (G) at the P3 position was critical. Glycine's lack of a side chain likely removed a steric clash in the PK active site, a change essential for enabling potent inhibition.

-

Exosite Binding: Replacing Serine (S) with Lysine (K) introduced a basic residue that could form favorable electrostatic interactions with acidic patches on the surface of plasma kallikrein, dramatically increasing affinity.

-

Outcome: These two key substitutions flipped the selectivity profile by over 8 orders of magnitude, transforming a potent muPA inhibitor into a highly potent and selective plasma kallikrein inhibitor. This illustrates how targeted modifications, informed by structural hypotheses, can achieve significant gains in drug development.

Key Experimental Methodologies

General Synthetic Strategy for this compound Analogs

The synthesis of this compound itself can be achieved via an aldol addition between a glycine enolate equivalent and benzaldehyde. For SAR studies, derivatization of the parent molecule is often more practical.

Workflow for Phenyl Ring Derivatization:

-

Protection: The amino and carboxyl groups of this compound are protected using standard protecting groups (e.g., Boc for the amine, methyl or benzyl ester for the acid).

-

Aromatic Substitution: The protected intermediate is subjected to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) to install various substituents on the phenyl ring.

-

Further Modification (Optional): A nitro group can be reduced to an amine, which can then be acylated or alkylated. A ketone from a Friedel-Crafts reaction can be reduced to an alcohol.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid for Boc, hydrolysis or hydrogenolysis for esters) to yield the final analog.

Protocol: In Vitro Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory potency (IC50) of test compounds against a serine protease using a chromogenic substrate.

Principle: The protease cleaves a colorless chromogenic substrate, releasing a colored molecule (e.g., p-nitroaniline), which can be quantified spectrophotometrically at a specific wavelength (e.g., 405 nm). An effective inhibitor will reduce the rate of this reaction. The IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

Materials:

-

Target Serine Protease (e.g., Trypsin, Chymotrypsin, Thrombin)

-

Chromogenic Substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

-

Test Compounds (analogs of this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Experimental Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted in 1:3 or 1:10 steps.

-

Assay Plate Setup:

-

To each well of a 96-well plate, add 50 µL of Assay Buffer.

-

Add 1 µL of the serially diluted test compound solution (or DMSO for control wells).

-

Add 25 µL of the enzyme solution (pre-diluted in Assay Buffer to a working concentration).

-

Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 25 µL of the chromogenic substrate solution (pre-diluted in Assay Buffer) to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately place the microplate into a plate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes (kinetic mode).

-

-

Data Analysis:

-

For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Normalize the rates by expressing them as a percentage of the uninhibited control (DMSO only).

-

Plot the percent activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

-

Caption: Workflow for determining the IC50 value in an enzyme inhibition assay.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a robust and functionally rich starting point for SAR studies. Its defined stereochemistry, coupled with the versatile modification sites on the phenyl ring and amino acid backbone, allows for the systematic exploration of chemical space to optimize interactions with a biological target. While direct and extensive SAR studies on this compound itself are dispersed, the principles of rational drug design, as demonstrated through analogous scaffolds, provide a clear roadmap for its use. By employing the iterative SAR workflow and robust biochemical assays detailed in this guide, researchers can effectively leverage the unique properties of this compound to develop novel, potent, and selective therapeutic agents.

References

The Discovery and Biosynthesis of 3-Phenyl-L-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-L-serine, a non-proteinogenic β-hydroxy-α-amino acid, has emerged as a valuable chiral building block in the synthesis of a variety of pharmaceuticals and other bioactive molecules. Its unique structure, featuring a phenyl group attached to the β-carbon of serine, imparts specific chemical properties that are leveraged in drug design and peptide chemistry. This technical guide provides an in-depth exploration of the discovery of this compound in natural products and a detailed examination of its biosynthetic pathways. The guide also includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the core concepts to support researchers in this field.

Discovery and Natural Occurrence of this compound

While this compound has been utilized in chemical synthesis for a considerable time, its identification in natural products is a more recent development. It is not a common amino acid and is typically found as a structural component of more complex secondary metabolites rather than as a free amino acid.

One of the notable natural products containing a this compound moiety is the antibiotic lysobactin . Another example is the antiviral agent cyclomarin A . The presence of this unique amino acid in such bioactive compounds has spurred interest in its biosynthesis, with the aim of harnessing these pathways for the production of novel pharmaceuticals.

Biosynthesis of this compound

The biosynthesis of this compound is not a primary metabolic pathway but rather a specialized branch of amino acid metabolism. It involves the convergence of two main precursor pathways: the biosynthesis of L-serine and the formation of benzaldehyde.

Biosynthesis of Precursors

L-Serine Biosynthesis: The primary route for L-serine biosynthesis begins with the glycolytic intermediate 3-phosphoglycerate . This pathway, known as the "phosphorylated pathway," involves three key enzymatic steps:

-

Oxidation: 3-phosphoglycerate dehydrogenase (PGDH) oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate.

-

Transamination: Phosphoserine aminotransferase (PSAT) catalyzes the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate, forming 3-phosphoserine.

-

Hydrolysis: Phosphoserine phosphatase (PSPH) removes the phosphate group from 3-phosphoserine to yield L-serine.

Benzaldehyde Biosynthesis: Benzaldehyde is derived from the aromatic amino acid L-phenylalanine , which is synthesized via the shikimate pathway. The conversion of L-phenylalanine to benzaldehyde can occur through several enzymatic routes in microorganisms and plants. A common pathway involves:

-

Transamination: An aminotransferase converts L-phenylalanine to phenylpyruvic acid.

-

Decarboxylation/Oxidation: Phenylpyruvic acid can then be converted to benzaldehyde. In some organisms, this is a chemical oxidation step that can be influenced by factors like the presence of metal ions.[1]

The Final Condensation Step: Formation of this compound

The final step in the biosynthesis of this compound is an aldol condensation reaction between glycine (which can be derived from L-serine) and benzaldehyde . This reaction is catalyzed by a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as phenylserine aldolases (EC 4.1.2.26), which are also classified as threonine aldolases.[2][3] These enzymes catalyze the reversible cleavage of L-threo-3-phenylserine to glycine and benzaldehyde.

The overall biosynthetic pathway can be visualized as follows:

Quantitative Data on this compound Biosynthesis

The efficiency of this compound production is dependent on the kinetic properties of the enzymes involved, particularly phenylserine aldolase, and the reaction conditions. The following tables summarize key quantitative data from studies on the enzymatic synthesis of this compound.

Table 1: Kinetic Parameters of Phenylserine Aldolase from Pseudomonas putida 24-1 [2]

| Substrate | Km (mM) |

| L-threo-3-phenylserine | 1.3 |

| L-erythro-3-phenylserine | 4.6 |

| L-threonine | 29 |

| L-allo-threonine | 22 |

Table 2: Yields of Enzymatic Synthesis of Phenylserine

| Enzyme Source | Substrates | Reaction Conditions | Yield (%) | Reference |

| Thermotoga maritima (L-allo-threonine aldolase) | Glycine, Benzaldehyde | Batch reaction, 70°C | ~40 | [4] |

| Pseudomonas putida 24-1 (Phenylserine aldolase) | Glycine, Benzaldehyde | pH 7.5, molar ratio Glycine:Benzaldehyde 10:1 | Not specified, but synthetic rate was 4.3 µmol/min/mg | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol for the Isolation and Purification of this compound from a Bacterial Culture

This protocol is a general guideline and may require optimization depending on the specific bacterial strain and culture conditions.

-

Cell Lysis:

-

Harvest bacterial cells from the fermentation broth by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a protease inhibitor cocktail).

-

Lyse the cells using a standard method such as sonication or a French press.

-

Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

-

-

Initial Fractionation:

-

Subject the supernatant to ammonium sulfate precipitation to fractionate the proteins. The fraction containing phenylserine aldolase (if the target is the enzyme) or the small molecule fraction (if the target is the product) should be collected.

-

For small molecule isolation, the supernatant can be deproteinized by adding an equal volume of cold methanol or acetonitrile, followed by centrifugation.

-

-

Chromatographic Purification:

-

Ion-Exchange Chromatography: Load the desalted and filtered sample onto an ion-exchange column (e.g., DEAE-Sepharose or Q-Sepharose for anion exchange, or CM-Sepharose for cation exchange) equilibrated with a low-salt buffer. Elute with a linear salt gradient (e.g., 0-1 M NaCl).

-

Hydrophobic Interaction Chromatography: If further purification is needed, pool the active fractions, add ammonium sulfate to a high concentration, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

-

Size-Exclusion Chromatography: As a final polishing step, apply the concentrated sample to a size-exclusion chromatography column (e.g., Superdex 75 or Sephacryl S-200) to separate molecules based on their size.

-

-

Purity Analysis:

-

Assess the purity of the isolated this compound at each step using High-Performance Liquid Chromatography (HPLC).

-

Protocol for the Quantification of this compound by HPLC

This protocol outlines a method for the quantitative analysis of this compound in a given sample, such as a fermentation broth or a purified fraction.

-

Sample Preparation:

-

Centrifuge the sample to remove any particulate matter.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.

-

-

Derivatization (Optional but often necessary for UV/Fluorescence detection):

-

A common derivatizing agent for amino acids is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid).

-

Mix the sample with the OPA reagent and allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature before injection.

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A: 50 mM sodium phosphate buffer, pH 7.2; Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v). A linear gradient from 10% B to 70% B over 20 minutes can be effective.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

If derivatized with OPA, use a fluorescence detector with excitation at 340 nm and emission at 455 nm.

-

For underivatized samples, a UV detector at a low wavelength (e.g., 210 nm) can be used, but with lower sensitivity and selectivity. Mass spectrometry (LC-MS) provides the highest specificity and sensitivity.

-

-

-

Quantification:

-